21-Amino-17-hydroxyprogesterone hydrochloride

Description

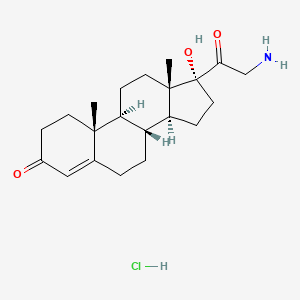

21-Amino-17-hydroxyprogesterone hydrochloride (CAS: 84869-30-7) is a synthetic progesterone derivative with the molecular formula C21H32ClNO3 and a molecular weight of 381.94 g/mol . Its structure features:

- A hydroxyl group at position 17 (17α-hydroxyprogesterone backbone).

- An amino group at position 21.

- A hydrochloride salt, enhancing solubility and stability .

This compound is primarily utilized in research settings, though its specific therapeutic or diagnostic applications remain less documented compared to other steroids like 17α-hydroxyprogesterone (17αOHP).

Propriétés

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-(2-aminoacetyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO3.ClH/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22;/h11,15-17,25H,3-10,12,22H2,1-2H3;1H/t15-,16+,17+,19+,20+,21+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHIFFRVNVWIOK-CBJHTUOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CN)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CN)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301005151 | |

| Record name | 21-Amino-17-hydroxypregn-4-ene-3,20-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84869-30-7 | |

| Record name | 21-Amino-17-hydroxyprogesterone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084869307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-Amino-17-hydroxypregn-4-ene-3,20-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 21-Amino-17-hydroxyprogesterone hydrochloride involves several steps. One common method starts with the precursor progesterone. The synthetic route typically includes the introduction of an amino group at the 21st position and a hydroxyl group at the 17th position through a series of chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Analyse Des Réactions Chimiques

Key Reagents and Conditions

Common reagents employed in these reactions include:

-

Potassium Permanganate : Used for oxidation reactions to introduce hydroxyl groups.

-

Sodium Borohydride : Employed for reduction processes, particularly in modifying ketones to alcohols.

-

Enzymatic Catalysts (Cytochrome P450) : These play a crucial role in hydroxylation reactions, influencing regioselectivity and reaction rates.

Controlled temperatures and pH levels are essential to ensure desired outcomes during these reactions. For example, maintaining a pH around neutral (7.0) often yields optimal results for enzymatic reactions.

Interaction with Progesterone Receptors

The biological activity of 21-Amino-17-hydroxyprogesterone hydrochloride is primarily attributed to its interaction with progesterone receptors. Upon binding to these receptors, the compound modulates gene expression and influences various cellular processes, including inflammation and immune response. This interaction is significant for its therapeutic applications in treating conditions related to hormonal imbalances.

Comparative Analysis with Similar Compounds

The uniqueness of 21-Amino-17-hydroxyprogesterone hydrochloride lies in its specific modifications at the 21st and 17th positions, which confer distinct biological activities not found in similar compounds like progesterone or other steroid hormones.

| Compound Name | Structural Modifications | Biological Activity |

|---|---|---|

| Progesterone | None | Natural hormone involved in pregnancy |

| 21-Hydroxyprogesterone | Hydroxyl group at C21 | Intermediate in adrenal steroidogenesis |

| 21-Amino-17-hydroxyprogesterone | Amino at C21, Hydroxyl at C17 | Anti-inflammatory, immunomodulatory |

Research Findings on Chemical Reactions

Recent studies have explored various aspects of the chemical reactions involving 21-Amino-17-hydroxyprogesterone hydrochloride:

Cytochrome P450 Enzymatic Reactions

Research indicates that cytochrome P450 enzymes catalyze critical hydroxylation steps in steroid biosynthesis. For instance, P450 21A2 is known to catalyze the 21-hydroxylation of both progesterone and 17α-hydroxyprogesterone, essential for adrenal steroidogenesis .

Mechanistic Insights

Studies have shown that the mechanism of action involves complex interactions between substrates and enzyme active sites, influencing reaction kinetics significantly. High kinetic deuterium isotope effects have been observed during these enzymatic processes, indicating that C–H bond cleavage is rate-limiting .

Applications De Recherche Scientifique

Therapeutic Applications

Hormonal Disorders

The compound is primarily studied for its therapeutic potential in managing hormonal disorders, particularly congenital adrenal hyperplasia (CAH). CAH is often caused by enzyme deficiencies that disrupt steroid hormone synthesis, leading to elevated levels of 17-hydroxyprogesterone. Research indicates that 21-Amino-17-hydroxyprogesterone hydrochloride can modulate steroidogenesis, helping to normalize hormone levels in affected individuals .

Anti-inflammatory Effects

Due to its immunomodulatory properties, this compound is investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions.

Research Applications

Biochemical Pathways

In scientific research, 21-Amino-17-hydroxyprogesterone hydrochloride serves as a valuable tool for studying biochemical pathways related to steroid hormones. It influences the activity of cytochrome P450 enzymes involved in steroid metabolism, particularly CYP21A2, which is crucial for converting progesterone into active corticosteroids .

Cellular Studies

In vitro studies have demonstrated that this compound can affect cell proliferation and apoptosis in various cancer cell lines. Such findings suggest potential applications beyond endocrinology, indicating its role in cancer research and therapy development.

Industrial Applications

Pharmaceutical Development

The compound is utilized in the pharmaceutical industry for synthesizing other steroid derivatives and developing new therapeutic agents. Its unique structure allows for modifications that can lead to novel compounds with enhanced biological activities.

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokine production |

| Immunomodulatory | Modulates immune responses |

| Hormonal Regulation | Affects levels of key hormones in endocrine disorders |

| Steroidogenesis Influence | Interacts with CYP450 enzymes to affect steroid metabolism |

| Cell Proliferation | Influences cancer cell dynamics in vitro |

Case Studies

Several case studies highlight the clinical relevance of 21-Amino-17-hydroxyprogesterone hydrochloride:

- Congenital Adrenal Hyperplasia (CAH) : A study presented a boy diagnosed with CAH due to 21-hydroxylase deficiency. Elevated levels of 17-hydroxyprogesterone were noted, and treatment with hydrocortisone was initiated. The case illustrated how hormonal imbalances could be managed using steroid derivatives like this compound .

- Adrenal Tumors : Another case involved a female patient with elevated 17-hydroxyprogesterone levels due to an adrenal adenoma. The tumor's removal led to normalization of hormone levels, demonstrating the compound's role in diagnosing and managing adrenal-related disorders .

Mécanisme D'action

The mechanism of action of 21-Amino-17-hydroxyprogesterone hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to progesterone receptors, leading to the modulation of gene expression and cellular responses. It influences various biological processes, including inflammation and immune response, through its interaction with these receptors .

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Related Compounds

Chemical and Structural Comparisons

Key Observations:

- Positional Modifications: The amino group at position 21 in 21-amino-17-hydroxyprogesterone distinguishes it from 17αOHP and 21DOF, which have hydroxyl or keto groups. This substitution may alter receptor binding or metabolic stability .

- Salt Forms: The hydrochloride salt in 21-amino-17-hydroxyprogesterone enhances aqueous solubility compared to non-salt forms like 17αOHP .

Diagnostic Utility Comparisons

17α-Hydroxyprogesterone (17αOHP)

- Role: Primary biomarker for diagnosing 21-hydroxylase deficiency (21OHD). Elevated levels (>10 ng/mL) indicate classic 21OHD .

- Limitations: High false-positive rates in preterm infants and non-classic 21OHD cases . Requires confirmatory testing (e.g., cosyntropin stimulation) for indeterminate results .

21-Deoxycortisol (21DOF)

- Advantages :

21-Amino-17-hydroxyprogesterone Hydrochloride

- Current Use: No direct diagnostic role reported.

Clinical and Research Implications

- 17αOHP vs. 21DOF: The shift toward 21DOF and multi-analyte ratios reflects advancements in LC-MS/MS technology, addressing 17αOHP's limitations .

- Synthetic Derivatives: Compounds like 21-amino-17-hydroxyprogesterone hydrochloride may serve as intermediates for synthesizing novel glucocorticoids or anti-androgens, though further studies are needed .

Activité Biologique

Overview

21-Amino-17-hydroxyprogesterone hydrochloride is a synthetic steroid hormone derived from progesterone, notable for its structural modifications that include an amino group at the 21st position and a hydroxyl group at the 17th position. This compound has garnered attention due to its biological activities, particularly in immunomodulation and inflammation, making it a subject of extensive research in both pharmacology and endocrinology.

The biological activity of 21-Amino-17-hydroxyprogesterone hydrochloride primarily involves its interaction with progesterone receptors . This interaction leads to the modulation of gene expression and influences various cellular processes, including:

- Anti-inflammatory effects : The compound can inhibit the production of pro-inflammatory cytokines.

- Immunomodulatory effects : It alters immune responses, promoting a more regulated immune environment.

- Hormonal regulation : By affecting hormone levels, it plays a crucial role in treating hormone-related disorders.

Biological Applications

The compound has been studied for various applications:

- Therapeutic Uses : It shows potential in hormone replacement therapies and in managing conditions like congenital adrenal hyperplasia (CAH) due to its ability to modulate steroidogenesis.

- Research Applications : It serves as a precursor in synthesizing other steroid derivatives and studying cellular signaling pathways related to steroid hormones.

Case Studies

Several case studies highlight the clinical relevance of 21-Amino-17-hydroxyprogesterone hydrochloride:

-

Congenital Adrenal Hyperplasia (CAH) :

- A study reported a boy with genetically confirmed CAH due to 21-hydroxylase deficiency. Elevated levels of 17-hydroxyprogesterone (17-OHP) were observed, leading to treatment with hydrocortisone. The case demonstrated how hormonal imbalances could be managed using steroid derivatives like 21-Amino-17-hydroxyprogesterone hydrochloride .

- Adrenal Tumors :

Research Findings

Recent studies have focused on the biochemical pathways influenced by 21-Amino-17-hydroxyprogesterone hydrochloride:

- Steroidogenesis Pathway : Research indicates that this compound can influence the activity of cytochrome P450 enzymes involved in steroid metabolism, particularly CYP21A2, which is critical for converting progesterone into active corticosteroids .

- In Vitro Studies : In vitro assays have shown that 21-Amino-17-hydroxyprogesterone hydrochloride can significantly affect cell proliferation and apoptosis in certain cancer cell lines, suggesting potential therapeutic applications beyond endocrinology .

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokine production |

| Immunomodulatory | Modulates immune responses |

| Hormonal Regulation | Affects levels of key hormones in endocrine disorders |

| Steroidogenesis Influence | Interacts with CYP450 enzymes to affect steroid metabolism |

| Cell Proliferation and Apoptosis | Influences cancer cell dynamics in vitro |

Q & A

Q. How can researchers mitigate risks of experimental irreproducibility when working with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.